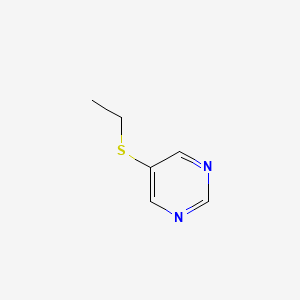

5-(Ethylsulfanyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2S |

|---|---|

Molecular Weight |

140.21 g/mol |

IUPAC Name |

5-ethylsulfanylpyrimidine |

InChI |

InChI=1S/C6H8N2S/c1-2-9-6-3-7-5-8-4-6/h3-5H,2H2,1H3 |

InChI Key |

MSPTVDFAVXDZAC-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Ethylsulfanyl Pyrimidine

Established Synthetic Routes to Pyrimidine (B1678525) Core Structures

The construction of the fundamental pyrimidine ring can be achieved through several well-established methodologies, including cyclization, condensation, and multi-component reactions.

Cyclization Reactions in Pyrimidine Synthesis

Cyclization reactions are a cornerstone of pyrimidine synthesis, often involving the formation of the heterocyclic ring from acyclic precursors. A common and widely utilized method involves the reaction of a compound containing an N-C-N fragment (like amidines, urea (B33335), or guanidine) with a three-carbon unit possessing bifunctional groups. bu.edu.eg This approach provides a versatile platform for accessing a variety of substituted pyrimidines.

A notable example is the copper-catalyzed cyclization of ketones with nitriles under basic conditions. acs.orgresearchgate.net This method is advantageous due to its broad substrate scope and tolerance of various functional groups. acs.orgresearchgate.net The reaction proceeds through a novel pathway where the nitrile acts as an electrophile, leading to the formation of two C-N bonds and one C-C bond. acs.orgresearchgate.net

Another strategy involves the cyclization of β-alkoxypropionitriles with acetamidine (B91507) to form the pyrimidine core. For instance, β-ethoxypropionitrile reacts with acetamidine hydrochloride in ethanol (B145695) under reflux conditions. Additionally, [3+3] cycloadditions represent a viable route, such as the reaction between fluorinated acetoacetates, malononitrile, and various amidines, often facilitated by microwave irradiation for faster and more efficient synthesis. mdpi.com

Condensation Reactions for Pyrimidine Ring Formation

Condensation reactions are fundamental to the synthesis of the pyrimidine scaffold. The Pinner synthesis, a classical method, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method has been modified and remains a staple in heterocyclic chemistry. mdpi.com For instance, the reaction of diethyl malonate and its analogs with urea can yield pyrimidine derivatives. researchgate.net

The Biginelli reaction, a one-pot condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea, is another powerful tool for synthesizing dihydropyrimidines, which can be subsequently aromatized. scholarsresearchlibrary.comwikipedia.org This reaction is often catalyzed by an acid and provides a straightforward entry to diversely substituted pyrimidines. scholarsresearchlibrary.com

Furthermore, the condensation of α-formylaroylketene dithioacetals with amidines like guanidine (B92328) or benzamidine (B55565) in solvents such as DMF or acetonitrile (B52724) leads to the formation of pyrimidine-5-carbaldehydes. researchgate.net

Multi-component Reaction Approaches for Pyrimidine Scaffolds

Multi-component reactions (MCRs) have gained prominence for their efficiency, atom economy, and ability to generate complex molecules in a single step. scholarsresearchlibrary.comorganic-chemistry.org These reactions are particularly useful for creating libraries of compounds for screening purposes. nih.gov

One such approach is the iridium-catalyzed multi-component synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps, yielding highly substituted pyrimidines. organic-chemistry.org Another example is a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

MCRs can also be designed to proceed in environmentally friendly media. For instance, a simple and efficient synthesis of aryl and heteroaryl substituted pyrimidines has been developed via a one-pot reaction of an aldehyde, ethyl cyanoacetate, and guanidine nitrate (B79036) in aqueous media, using piperidine (B6355638) as a catalyst. scholarsresearchlibrary.com Tandem reactions, where multiple transformations occur in a single pot without isolation of intermediates, have also been employed. An example is the synthesis of pyrimidine-sulfonate derivatives from 3-formylchromones, sulfonyl chlorides, and ethylamine, followed by reaction with amidinium salts. ynu.edu.cn

Introduction of Ethylsulfanyl Moiety: Specific Synthetic Pathways

Once the pyrimidine core is established, or concurrently with its formation, the ethylsulfanyl group must be introduced. This is typically achieved through alkylation of a sulfur-containing pyrimidine precursor or via nucleophilic substitution reactions.

Alkylation of Mercaptopyrimidines

A primary and direct method for synthesizing 5-(Ethylsulfanyl)pyrimidine and its analogs involves the S-alkylation of a corresponding mercaptopyrimidine (pyrimidine-thiol). This nucleophilic substitution reaction typically utilizes an ethyl halide, such as ethyl iodide, in the presence of a base. smolecule.com The base deprotonates the thiol group to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the ethyl halide. smolecule.com

For example, 2-(ethylsulfanyl)pyrimidines can be synthesized by the alkylation of 2-mercaptopyrimidine. researchgate.net Similarly, 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester has been prepared from the reaction of ethyl 2-acetyl-3-ethoxy-2-propenoate and S-methylisothiourea. chemicalbook.com The alkylation of 2-thioxopyrimidines with reagents like methyl iodide is a common strategy to introduce an alkylthio group. nih.gov

Table 1: Examples of Alkylation Reactions for the Synthesis of Alkylsulfanyl Pyrimidines

| Starting Material | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 2-Mercaptopyrimidine | Ethyl Halide | 2-(Ethylsulfanyl)pyrimidine | researchgate.net |

| 4,6-Diamino-2-mercaptopyrimidine | Ethyl Iodide | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | smolecule.com |

| 2-Thioxopyrimidines | Methyl Iodide | 2-(Methylsulfanyl)pyrimidines | nih.gov |

| Ethyl 2-acetyl-3-ethoxy-2-propenoate & S-methylisothiourea | - | 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester | chemicalbook.com |

Nucleophilic Substitution Reactions for Sulfur Functionalization

Nucleophilic aromatic substitution (SNA) offers another versatile route for introducing the ethylsulfanyl group onto the pyrimidine ring. This approach is particularly useful when a suitable leaving group, such as a halogen, is present at the desired position on the pyrimidine core. Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. bhu.ac.in

The reaction of a halopyrimidine with a sulfur nucleophile, like ethanethiol (B150549) or its corresponding thiolate, can lead to the formation of the desired this compound. These reactions can be facilitated by various conditions, including microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net The reactivity of halopyrimidines towards nucleophilic substitution is a well-documented and frequently exploited transformation in pyrimidine chemistry. google.com

Recent research has also explored the reversible nature of nucleophilic aromatic substitutions with sulfur nucleophiles, termed the "sulfur dance," which can lead to the thermodynamically most stable product. researchgate.net This dynamic covalent chemistry approach could potentially be applied to the synthesis of specifically substituted thiaarenes, including this compound. researchgate.net

Chemo-selective Synthesis of this compound

The direct and chemo-selective synthesis of this compound is not extensively documented in the literature. However, analogous structures, such as 5-alkylsulfanyl-pyrimidines, can be synthesized through various methods. One plausible and modern approach for the synthesis of 5-aryl- or 5-heteroarylpyrimidines involves palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been successfully employed for the synthesis of 5-[4-(methylsulfanyl)phenyl]pyrimidine. bohrium.com This reaction typically involves the coupling of a 5-halopyrimidine, such as 5-bromopyrimidine (B23866), with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.

A potential synthetic route to this compound could, therefore, involve the reaction of 5-bromopyrimidine with an organoboron reagent bearing an ethylsulfanyl group. Alternatively, the synthesis could be approached by first introducing the sulfur moiety to the pyrimidine ring. The reaction of α-formylaroylketene dithioacetals with amidines has been reported to produce substituted pyrimidines, including those with methylsulfanyl groups. researchgate.net This suggests that a similar strategy utilizing reagents with an ethylsulfanyl group could be a viable pathway.

Table 1: Illustrative Suzuki-Miyaura Coupling for a Related 5-(Methylsulfanyl)pyrimidine Derivative bohrium.com

| Entry | Aryl Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-(Methylsulafanyl)phenylboronic acid | 5-[4-(Methylsulfanyl)phenyl]pyrimidine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 93 |

This table illustrates the synthesis of a related compound and suggests a potential method for the synthesis of this compound.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. For pyrimidine synthesis, several advanced techniques have been explored.

UV irradiation has been utilized in the synthesis and modification of pyrimidine derivatives. Photochemical reactions can induce dimerization, addition, and other transformations of the pyrimidine ring. wikipedia.orgnih.govnih.gov For instance, UV light can induce the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) photoproducts in DNA, which contains pyrimidine bases. wikipedia.org While specific examples for the direct synthesis of this compound using UV irradiation are not prominent, photochemical methods could potentially be applied for the functionalization of a pre-synthesized this compound core or in the synthesis of precursors. It is important to note that UV-induced reactions can sometimes lead to a mixture of products, and controlling the selectivity can be a challenge. wur.nl

The generation of compound libraries is a cornerstone of modern drug discovery. Parallel synthesis techniques allow for the rapid creation of a multitude of related compounds for screening purposes. novalix.comresearchgate.net Solution-phase parallel synthesis has been successfully applied to generate libraries of pyrimidine derivatives. mdpi.com This approach typically involves a multi-step sequence where a common intermediate is reacted with a diverse set of building blocks in parallel. For example, a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, demonstrating the feasibility of this method for creating diverse pyrimidine-based libraries. mdpi.com A similar strategy could be envisioned for the synthesis of a library of this compound analogs by reacting a suitable this compound intermediate with various reagents in a parallel format.

Table 2: Example of a Parallel Synthesis Workflow for a Pyrimidine Library mdpi.com

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Cyclisation | Itaconic acid derivative, amidine | Formation of the pyrimidine core |

| 2 | Hydrolysis | NaOH, MeOH/THF | Generation of carboxylic acid intermediate |

| 3 | Parallel Amidation | Carboxylic acid, various amines, coupling agents | Creation of a diverse library of amides |

This table outlines a general strategy that could be adapted for the parallel synthesis of derivatives of this compound.

Chemical Transformations and Functionalization of this compound

The functionalization of the this compound core can be achieved through reactions at the pyrimidine ring nitrogen atoms or by transformations involving the ethylsulfanyl group.

The nitrogen atoms in the pyrimidine ring are nucleophilic and can undergo various reactions, most notably N-alkylation. The alkylation of pyrimidine derivatives can be achieved using various alkylating agents and conditions. ias.ac.innih.govresearchgate.net The regioselectivity of N-alkylation can be influenced by the substituents on the pyrimidine ring and the reaction conditions. For instance, in some cases, a mixture of N1 and N3-alkylated products may be obtained. The use of specific catalysts, such as ammonium sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC), has been reported to provide an efficient and selective method for the N-alkylation of pyrimidines. ias.ac.in

The ethylsulfanyl group at the 5-position offers a handle for further chemical modifications. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule. The oxidation of thioethers to sulfoxides and sulfones is a common transformation and can be achieved using various oxidizing agents, such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate. jchemrev.comresearchgate.netorganic-chemistry.orgresearchgate.net The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org

Furthermore, the ethylsulfanyl group itself might be displaced by other nucleophiles under certain conditions, although this is generally more challenging for thioethers at the 5-position compared to those at the more electron-deficient 2-, 4-, or 6-positions. rsc.org The reduction of the thioether group back to a thiol is a less common transformation but could potentially be achieved using strong reducing agents.

Table 3: Potential Transformations of the Ethylsulfanyl Group

| Transformation | Reagent Examples | Product |

| Oxidation to Sulfoxide | m-CPBA (1 equivalent), H₂O₂ | 5-(Ethylsulfinyl)pyrimidine |

| Oxidation to Sulfone | m-CPBA (2+ equivalents), KMnO₄ | 5-(Ethylsulfonyl)pyrimidine |

This table summarizes potential oxidative transformations of the ethylsulfanyl group on the pyrimidine ring.

Synthesis of Fused Pyrimidine Systems Incorporating the Ethylsulfanyl Motifresearchgate.net

The this compound scaffold serves as a versatile building block in the construction of various fused heterocyclic systems. The presence of the ethylsulfanyl group, along with other reactive sites on the pyrimidine ring, allows for a range of cyclization reactions to form bicyclic and polycyclic structures. These fused systems, such as thienopyrimidines and pyrazolopyrimidines, are of significant interest in medicinal chemistry. The synthetic strategies generally involve the annulation of a new ring onto the pyrimidine core, utilizing substituents on the pyrimidine as handles for the cyclization process.

Thieno[2,3-d]pyrimidine (B153573) Systems

One of the prominent fused systems derived from sulfanyl-substituted pyrimidines is the thieno[2,3-d]pyrimidine core. A common strategy involves using a pre-functionalized pyrimidine, such as a halogenated (methyl/ethyl)sulfanylpyrimidine, and building the thiophene (B33073) ring onto it.

For instance, an efficient synthesis for 5-functionalized thieno[2,3-d]pyrimidines has been developed starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). imist.ma In this method, the pyrimidine ring is first lithiated at the 5-position using lithium diisopropylamide (LDA). This lithiated intermediate is then reacted with α-keto esters. The resulting 2-(4,6-dichloropyrimidin-5-yl)-2-hydroxyalkanoate derivatives undergo cyclization upon treatment with sodium hydrogensulfide (NaSH), where the sulfhydryl group attacks one of the chloro-substituted carbons, and subsequent dehydration leads to the formation of the thiophene ring. This process yields 4-chloro-5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one derivatives, demonstrating a versatile route to complex fused systems from a simple sulfanylpyrimidine precursor. imist.ma

Another approach involves the reaction of 2-amino-3-cyanothiophene derivatives with reagents that provide the necessary carbon atoms to close the pyrimidine ring. Conversely, starting with a substituted pyrimidine is also a viable route. For example, 2-ethylsulfanyl-5,6,7,8-tetrahydro-3H-benzo bohrium.comscispace.comthieno[2,3-d]pyrimidine-4-one can be synthesized from the corresponding 2-mercapto derivative by reaction with ethyl iodide. researchgate.net The benzo bohrium.comscispace.comthieno[2,3-d]pyrimidine core itself is constructed by reacting 2-aminocyclohex-1-ene-1-carbonitrile (B187647) with carbon disulfide. This highlights a method where the ethylsulfanyl group is introduced after the formation of the fused thienopyrimidine system. researchgate.net

Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Systems

The fusion of a pyrazole (B372694) ring to the pyrimidine core results in pyrazolopyrimidines, a class of compounds with significant biological relevance. nih.gov Syntheses in this category often start with a substituted pyrazole which is then annulated, but routes starting from a pyrimidine are also known.

Research has shown the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from precursors like ethyl 5-amino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylate. bohrium.com This pyrazole, already containing the key methylsulfanyl group, can be cyclized with various reagents. For example, reaction with triphenylphosphine (B44618) and hexachloroethane (B51795) generates an iminophosphorane, which upon reaction with arylisocyanates and subsequent treatment with aroyl hydrazines, yields pyrazolo[3,4-d]pyrimidin-4-one derivatives. bohrium.com This illustrates the use of a sulfanyl-substituted azole as a precursor to a fused pyrimidine system.

In a related synthesis, 5-Amino-3-methylsulfanyl-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile was prepared by reacting (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine with bis(methylthio)methylenemalononitrile. edgccjournal.org This complex molecule demonstrates the stability and utility of the methylsulfanyl group during the construction of elaborate heterocyclic systems.

Triazolo[1,5-a]pyrimidine Systems

The synthesis of fused triazolopyrimidine systems can also incorporate the ethylsulfanyl motif. These are typically prepared by the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.netbohrium.com A method for the synthesis of 5-methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-ones involves the heterocyclization of 3-aminoazoles with 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones. This reaction builds the pyrimidine ring onto a pre-existing azole, incorporating the methylsulfanyl group from the dicarbonyl equivalent into the final fused product.

The following table summarizes representative synthetic strategies for creating fused pyrimidine systems that incorporate a sulfanyl (B85325) motif.

| Starting Material | Key Reagents/Conditions | Fused System Formed | Research Finding | Reference |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylsulfanyl)pyrimidine | 1) LDA; 2) α-keto esters; 3) NaSH | 4-Chloro-5-hydroxythieno[2,3-d]pyrimidin-6(5H)-one | A multi-step synthesis involving lithiation and subsequent cyclization to form the fused thiophene ring. | imist.ma |

| 2-Mercapto-5,6,7,8-tetrahydro-3H-benzo bohrium.comscispace.comthieno[2,3-d]pyrimidin-4-one | Ethyl iodide | 2-Ethylsulfanyl-5,6,7,8-tetrahydro-3H-benzo bohrium.comscispace.comthieno[2,3-d]pyrimidine-4-one | Introduction of the ethylsulfanyl group via S-alkylation after the formation of the fused ring system. | researchgate.net |

| Ethyl 5-amino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylate | 1) PPh₃, C₂Cl₆, Et₃N; 2) ArNCO; 3) ArCONHNH₂, NaOEt | Pyrazolo[3,4-d]pyrimidin-4-one derivatives | A sulfanyl-substituted pyrazole serves as the precursor for the annulation of the pyrimidine ring. | bohrium.com |

| 3-Aminoazoles | 5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | 5-Methylsulfanylazolo[1,5-a]pyrimidin-7(4H)-one | Heterocyclization reaction where the methylsulfanyl group is incorporated from the acyclic precursor. |

Due to the absence of specific, publicly available spectroscopic research data for the chemical compound “this compound” in the provided search results, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.

Searches for ¹H NMR, ¹³C NMR, FTIR, and Raman spectra for "this compound," including searches using its alternative name "5-(ethylthio)pyrimidine" and its CAS number (177960-70-4), did not yield specific experimental data for this particular compound. The available information pertains to more complex pyrimidine derivatives, which are not suitable for accurately describing the spectroscopic properties of the parent compound as requested.

Fulfilling the request would require speculating on data values based on related structures, which would not meet the required standards of scientific accuracy and would violate the instruction not to introduce information outside the scope of direct findings. Therefore, a factually sound article with the specified detailed analysis and data tables for this compound cannot be constructed.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its derivatives, electron impact mass spectrometry (EI-MS) reveals characteristic fragmentation pathways. The molecular ion peak (M•+) is typically observed, along with an M+2 peak of lower intensity, which is characteristic of sulfur-containing compounds due to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation of sulfur-containing pyrimidines is influenced by the stability of the pyrimidine ring, which is generally more stable than other attached heterocyclic rings like thiazole (B1198619). sapub.org The fragmentation process for this compound would likely initiate with the cleavage of the ethyl group or the sulfur-pyrimidine bond. Common fragmentation pathways for related pyrimidine thiones and their S-alkylated derivatives involve the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring. sapub.org

General principles of fragmentation suggest that cleavage often occurs at bonds near the site of ionization, favoring pathways that produce the most stable cations and radicals. orgchemboulder.com For instance, the fragmentation of a related compound, 5-Chloro-4,6-bis(methylsulfanyl)pyrimidine, is used to verify synthetic intermediates by confirming molecular weight and fragmentation patterns via high-resolution ESI-MS. In the study of various pyrimidinethiones, fragmentation often begins with the loss of side functional groups, followed by the cleavage of the pyrimidine ring itself. sapub.org In more complex derivatives, such as those involving thiazole rings, the thiazole ring tends to fragment before the more stable pyrimidine ring. sapub.org

A plausible fragmentation pathway for this compound would involve:

Loss of an ethyl radical (•C₂H₅): This would result in a stable cation [M - 29]⁺.

Cleavage of the C-S bond: This could lead to the formation of a pyrimidinyl cation and an ethylsulfanyl radical, or vice versa.

Ring fragmentation: Subsequent fragmentation of the pyrimidine ring would lead to smaller characteristic ions.

Electronic Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For pyrimidine derivatives, the absorption spectra are characterized by transitions within the heterocyclic ring system. Studies on related 5-substituted pyrimidines show maximum absorption (λₘₐₓ) primarily in the UV region. For example, various 5-(arylated) pyrimidines exhibit experimental absorption maxima between 233 nm and 301 nm in methanol (B129727). bohrium.com The specific position of the absorption bands is influenced by the nature of the substituents and the solvent used.

The UV-Vis spectrum of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine, a related compound, is monitored in the 260–280 nm range for enzyme assays. Similarly, a UV-Vis spectroscopic method developed for a complex pyrimidine derivative identified a λₘₐₓ at 275 nm in a methanol and acetonitrile mixture. nih.gov

In the context of coordination chemistry, the UV-Vis spectra of complexes involving 2-(ethylsulfanyl)pyrimidine ligands display an interplay of metal-to-ligand charge transfer (MLCT), ligand-centered (LC), and cluster-centered (CC) transitions. researchgate.net Irradiation of these complexes with UV light can lead to their decomposition. researchgate.net

Table 1: UV-Vis Absorption Data for Selected Pyrimidine Derivatives

| Compound | Solvent | λₘₐₓ (nm) |

|---|---|---|

| 5-([1,1'-biphenyl]-4-yl)pyrimidine | Methanol | 260 |

| 5-[4-(methylsulfanyl)phenyl]pyrimidine | Methanol | 301 |

| 5-(4-(trifluoromethoxy)phenyl)pyrimidine | Methanol | 248 |

| 5-(2,3-dichlorophenyl)pyrimidine | Methanol | 233 |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | Methanol/Acetonitrile (1:1) | 275 |

Data sourced from references bohrium.comnih.gov.

Fluorescence and Luminescence Properties of Derivatives

While this compound itself is not noted for strong luminescence, its derivatives have been extensively studied for their fluorescent and phosphorescent properties. The pyrimidine core acts as an effective electron-acceptor, making it a key component in push-pull chromophores used in various optical materials. osf.ioresearchgate.net

The emission properties are highly sensitive to the molecular structure and environment. osf.io For instance, a series of pyrimidine derivatives bearing triphenylamine (B166846) or 9-ethylcarbazole (B1664220) substituents emit violet-blue light. osf.io Protonation of the pyrimidine ring can significantly alter the photophysical properties, sometimes quenching the fluorescence or causing a red-shift in the emission band, which can be controlled to produce white light. osf.io

Derivatives of 2-thio-containing pyrimidines have been shown to exhibit fluorescence with emission maxima in the range of 410–430 nm. nih.gov Similarly, certain newly synthesized pyrimidine derivatives, when excited, emit radiation in the visible region, with emission maxima around 429 nm, confirming their fluorescent nature. tsijournals.com

The incorporation of sulfur-containing pyrimidines into coordination polymers can also yield highly luminescent materials. Copper(I)-halide polymers with sulfur-pyrimidine ligands have been reported to show strong red emission at room temperature. researchgate.net In other cases, aggregation-induced emission (AIE) has been observed in thienopyrimidine derivatives, which emit orangish-yellow or blue light in solution. researchgate.net Furthermore, some benzo researchgate.netresearchgate.netthieno[3,2-d]pyrimidine derivatives exhibit strong solid-state fluorescence. grafiati.com

Table 2: Luminescence Properties of Selected Pyrimidine Derivatives

| Derivative Class | Emission Color/Wavelength | Key Feature |

|---|---|---|

| 2-Thio-containing pyrimidines | 410–430 nm | Fluorescence |

| 2-{[2-amino-4-(methylsufanyl)-6-phenyl-5-pyrimidinyl]methylene}malononitriles | ~429 nm | Fluorescence |

| Triphenylamine/carbazole-substituted pyrimidines | Violet-blue | Fluorescence, Tunable by protonation |

| Thienopyrimidine derivatives | Orangish-yellow or blue | Aggregation-Induced Emission (AIE) |

| Copper(I)-halide coordination polymers | Strong red | Luminescence |

Data sourced from references osf.ionih.govtsijournals.comresearchgate.netresearchgate.net.

X-ray Diffraction Analysis for Solid-State Structure

One directly relevant example is the crystal structure of an imidazo[1,2-c]pyrimidine (B1242154) derivative containing a 5-(Ethylsulfanyl) group, which was determined with a resolution of 2.20 Å. rcsb.org The analysis of N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine revealed a monoclinic P2₁/c space group, with the conformation being a key feature. acs.org

Table 3: Crystallographic Data for Selected Derivatives of Sulfanyl-Pyrimidines

| Compound | Formula | Crystal System | Space Group | Key Feature | Ref. |

|---|---|---|---|---|---|

| 7-(3,4-dimethoxyphenyl)-5-(ethylsulfanyl)imidazo[1,2-c]pyrimidine (in complex) | C₁₆H₁₇N₃O₂S | - | - | Resolution: 2.20 Å | rcsb.org |

| 5-ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione | C₁₃H₁₄N₂O₂S | Triclinic | P1̅ | - | researchgate.net |

| Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate | C₁₆H₁₇ClN₄O₂S | Triclinic | P1̅ | Centrosymmetric dimers via N—H···N bonds | nih.gov |

| N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)-pyrimidine-4,6-diamine | C₁₉H₂₃N₅OS | Monoclinic | P2₁/c | Two molecules in asymmetric unit with different conformations | acs.org |

| Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate | C₁₀H₁₂N₄O₂S | - | - | π-stacking interactions | iucr.org |

Chemical Reactivity and Transformations

Reactivity of the Pyrimidine Ring

The pyrimidine ring in this compound is generally susceptible to nucleophilic attack, a characteristic feature of electron-deficient heterocyclic systems. The presence of the electron-donating ethylsulfanyl group can influence the regioselectivity of these reactions.

Reactions Involving the Ethylsulfanyl Group

The sulfur atom of the ethylsulfanyl group is a key site for chemical transformations.

The thioether can be oxidized to the corresponding sulfoxide (B87167) and sulfone. jst.go.jpnih.gov These oxidation reactions alter the electronic properties of the substituent, making it more electron-withdrawing, which in turn affects the reactivity of the pyrimidine ring.

While less common, reactions involving the carbon atom adjacent to the sulfur are also possible, depending on the reaction conditions and the nature of the attacking species.

Metal Complex Formation and Coordination Chemistry

The nitrogen atoms of the pyrimidine ring and the sulfur atom of the ethylsulfanyl group can act as potential donor sites for coordination with metal ions. The study of such metal complexes is an active area of research, with potential applications in catalysis and materials science. bohrium.com

Computational Chemistry and Theoretical Investigations of 5 Ethylsulfanyl Pyrimidine

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 5-(Ethylsulfanyl)pyrimidine. These computational methods allow for the detailed exploration of the molecule's geometry, electronic landscape, and vibrational characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. rsc.org For this compound, this process involves calculating the molecule's energy at various conformations to locate the global minimum. The primary sources of conformational flexibility are the rotations around the C-S and S-C bonds of the ethylsulfanyl group.

Theoretical studies on similar pyrimidine (B1678525) derivatives show that stable conformations are achieved by optimizing both steric and electronic factors, with hydrogen bonding playing a crucial role in the preferred molecular geometries where applicable. For the geometry optimization of pyrimidine derivatives, DFT methods such as B3LYP or M06 are commonly employed in conjunction with basis sets like 6-311++G(d,p), which provide a good balance of accuracy and computational cost. researchgate.netmdpi.com The optimized geometry provides key structural parameters, including bond lengths and angles.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Related Compounds

| Parameter | Bond | Predicted Value | Reference/Context |

| Bond Length | C-S (Thioether) | ~1.77 Å | Typical for aryl-thioethers. |

| Bond Length | S-C (Ethyl) | ~1.82 Å | Standard for alkyl-sulfur bonds. |

| Bond Length | C-N (Pyrimidine) | ~1.33 - 1.34 Å | Characteristic of C-N bonds within a pyrimidine ring. rsc.org |

| Bond Length | C-C (Pyrimidine) | ~1.39 - 1.42 Å | Characteristic of C-C bonds within a pyrimidine ring. rsc.org |

| Bond Angle | C-S-C | ~100 - 105° | Reflects the geometry around the sulfur atom. |

| Dihedral Angle | C-C-S-C | Variable | Defines the conformation of the ethylsulfanyl group relative to the pyrimidine ring. |

Electronic Structure Analysis: Molecular Orbitals and Charge Distribution

The electronic properties of this compound are critical for understanding its reactivity and potential interactions. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer. researchgate.netjchemrev.com

Natural Bond Orbital (NBO) analysis is another technique used to study the distribution of electron density and the interactions between orbitals, revealing details about charge transfer and hyperconjugative stabilization within the molecule. jchemrev.combohrium.com Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. annalsofrscb.ro In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, whereas the hydrogen atoms are associated with positive potential.

Table 2: Key Electronic Properties and Their Significance

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity as an electron donor. The ethylsulfanyl group likely contributes significantly to the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity as an electron acceptor. The LUMO is likely distributed over the π-deficient pyrimidine ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key determinant of chemical reactivity and kinetic stability. researchgate.net |

| NBO Analysis | Analyzes charge distribution and orbital interactions. | Reveals intramolecular charge transfer from the electron-donating ethylsulfanyl group to the pyrimidine ring, contributing to molecular stability. bohrium.com |

| MEP Map | Visualizes electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic (e.g., ring nitrogens) and nucleophilic (e.g., ring carbons) attack. mdpi.com |

Vibrational Frequency Calculations and Spectral Interpretations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key experimental method for structure elucidation. DFT calculations can predict the vibrational frequencies and intensities of a molecule with considerable accuracy. researchgate.net By comparing the calculated vibrational spectrum with experimental data, the optimized molecular structure can be validated. bohrium.com A complete assignment of the vibrational spectra is typically performed, with specific vibrational modes attributed to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.netbohrium.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference/Context |

| Pyrimidine Ring | C-H stretching | 3050 - 3150 | Typical for aromatic C-H bonds. bohrium.com |

| Pyrimidine Ring | C=N/C=C stretching | 1400 - 1600 | Characteristic ring vibrations. researchgate.net |

| Ethylsulfanyl Group | C-H stretching (alkyl) | 2850 - 3000 | Asymmetric and symmetric stretches of CH₂ and CH₃ groups. |

| Ethylsulfanyl Group | C-S stretching | 600 - 750 | Characteristic thioether stretching frequency. bohrium.com |

| Pyrimidine Ring | Ring breathing modes | 990 - 1050 | In-plane ring deformations. mst.edu |

Reactivity Descriptors and Electrophilicity/Nucleophilicity Mapping

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. These global reactivity descriptors, such as electronic chemical potential, chemical hardness, and the global electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals. researchgate.net The electrophilicity index, for instance, quantifies the ability of a molecule to accept electrons. researchgate.net

The pyrimidine ring is known to be π-electron deficient, which generally makes it susceptible to nucleophilic attack. uoanbar.edu.iq The introduction of the ethylsulfanyl group at the 5-position influences this reactivity. As an electron-donating group, the ethylsulfanyl substituent increases the electron density of the pyrimidine ring, potentially modulating its inherent electrophilicity. Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using Fukui functions or the previously mentioned MEP map. mdpi.com The MEP map visually confirms that the ring nitrogen atoms are the most nucleophilic centers, while certain carbon atoms on the ring are the primary electrophilic sites. bohrium.commdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling techniques, especially molecular docking, are instrumental in computational drug discovery for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. nih.gov

Ligand-Protein Interaction Profiling

Molecular docking simulations place a ligand into the active site of a protein to predict its preferred binding mode and affinity. rsc.org This process is crucial for understanding the potential biological activity of compounds like this compound. Studies on other pyrimidine derivatives have shown their ability to act as inhibitors for various enzymes, including kinases and dihydrofolate reductase (DHFR), by binding within their active sites. nih.govrsc.org

The binding affinity is often estimated using a scoring function that calculates the binding free energy, with lower energy values indicating more stable and favorable interactions. rsc.org The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which are critical for the stability of the ligand-protein complex. mdpi.comtandfonline.com Although specific docking studies for this compound are not available, a hypothetical profile can be constructed based on the common interaction patterns observed for pyrimidine-based inhibitors.

Table 4: Hypothetical Ligand-Protein Interaction Profile for this compound

| Interaction Type | Potential Ligand Moiety Involved | Potential Protein Residue Involved | Significance |

| Hydrogen Bonding | Pyrimidine ring nitrogen atoms (as acceptors) | Amino acid donors (e.g., Lys, Arg, Asn) | Provides specificity and is a major contributor to binding affinity. mdpi.com |

| Hydrophobic Interactions | Ethyl group, pyrimidine ring face | Hydrophobic amino acids (e.g., Leu, Val, Ile, Ala) | Stabilizes the ligand in the binding pocket. rsc.org |

| π-π Stacking | Pyrimidine ring | Aromatic residues (e.g., Phe, Tyr, Trp) | Can occur if the binding site contains aromatic side chains, contributing to binding stability. |

| Van der Waals Forces | Entire molecule | Various residues in the binding pocket | Non-specific interactions that contribute to the overall fit and stability. acs.org |

Binding Mode Analysis and Ligand-Target Recognition

Binding mode analysis is a critical component of computational chemistry that elucidates how a ligand, such as this compound, interacts with its biological target at the atomic level. This analysis, typically performed using molecular docking simulations, predicts the preferred orientation and conformation of the ligand within the target's binding site, revealing the key non-covalent interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

While specific binding mode studies for this compound are not extensively detailed in publicly available literature, analysis of structurally similar pyrimidine derivatives provides significant insight into the potential interactions this compound may form. For instance, molecular docking studies of N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine with proteins 3E5A, 4EUT, and 4EUU have demonstrated strong binding affinities, with calculated values of -8.1, -8.2, and -8.3 kcal/mol, respectively. nih.gov This suggests that the pyrimidine scaffold is capable of forming stable and favorable interactions within protein binding pockets. nih.gov

Furthermore, studies on dihydro-alkoxy-benzyl-oxopyrimidines (DABOs), which share the core pyrimidine ring, have been rationalized by superimposing their binding modes with those of other non-nucleoside reverse transcriptase inhibitors, indicating common interaction patterns within the enzyme's active site. acs.org The binding of ligands to a target can also induce conformational changes in the protein, such as the "loop-in" binding mechanism observed for some ligands of dihydroorotase, an essential enzyme in pyrimidine biosynthesis. mdpi.com This highlights the dynamic nature of ligand-target recognition, where the flexibility of both the ligand and the protein are crucial for achieving an optimal fit. mdpi.com The pyrimidine moiety is also a key feature in allosteric modulators, which bind to a site distinct from the primary active site to alter the receptor's function, as seen in modulators of the cannabinoid receptor CB1. nih.gov

The key interactions governing the recognition of pyrimidine-based ligands by their targets often involve:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethylsulfanyl group of this compound provides a hydrophobic moiety that can interact favorably with nonpolar amino acid residues in the binding site.

Aromatic Interactions: The pyrimidine ring can engage in π-π stacking or π-cation interactions with aromatic or charged residues of the target protein.

Table 1: Examples of Binding Interactions in Pyrimidine Derivatives

| Compound/Class | Target Protein | Key Interactions / Findings | Binding Affinity (kcal/mol) |

|---|---|---|---|

| N4,N4-dimethyl-2-(methylsulfanyl)-N6-(4-phenoxyphenyl)pyrimidine-4,6-diamine | 3E5A, 4EUT, 4EUU | Strong affinity with the target proteins. nih.gov | -8.1 to -8.3 nih.gov |

| Pyrimidinyl Biphenylureas | Cannabinoid Receptor 1 (CB1) | Act as negative allosteric modulators, inhibiting orthosteric ligand binding. nih.gov | Not specified |

| Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) | HIV-1 Reverse Transcriptase | Binding mode can be superimposed with other HEPT analogue inhibitors. acs.org | Not specified |

| Ethyl pyrimidine-quinolinecarboxylates | Human Lactate Dehydrogenase A (hLDHA) | Designed via virtual docking; U-shaped disposition found to be most potent. nih.gov | IC₅₀ values as low as ≈ 1 µM for some derivatives. nih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies used in drug discovery to identify novel bioactive compounds from large chemical databases. researchgate.netcore.ac.uk A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) necessary for a molecule to interact with a specific biological target and trigger or block its response. acs.orgacs.org The this compound scaffold can serve as a key component in both the development of pharmacophore models and as a template for virtual screening campaigns.

Virtual screening can be broadly categorized into structure-based and ligand-based approaches. researchgate.net In either method, a pharmacophore model can be used as a 3D query to filter vast compound libraries, such as the ZINC database, to retrieve molecules that match the required chemical features. nih.govnih.gov This process efficiently narrows down millions of potential compounds to a manageable number of "hits" for further investigation through more detailed docking studies or experimental testing. nih.gov For example, a ligand-based pharmacophore model generated from known Dengue Virus NS-3 Helicase inhibitors was used to screen over 1.2 million compounds, successfully identifying a smaller subset of potential new inhibitors. nih.gov This demonstrates the utility of these computational methods in accelerating the initial stages of drug discovery.

Structure-Based Pharmacophore Model Generation

Structure-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. dovepress.comnih.gov The model is generated by analyzing the key interaction points between the target and a bound ligand within the active site. dovepress.comnih.gov Software such as LigandScout or Discovery Studio can automatically identify these crucial chemical features, including hydrogen bonds, hydrophobic contacts, and ionic interactions. dovepress.com

The general protocol involves:

Preparation of the Protein-Ligand Complex: The 3D structure of the target protein bound to a reference ligand (which could be a this compound derivative) is obtained from a source like the Protein Data Bank (PDB).

Feature Identification: The program analyzes the binding site and identifies all potential pharmacophoric features on both the ligand and the complementary protein residues. dovepress.com

Model Generation: Based on the identified interactions, a 3D arrangement of these features is constructed. This model represents the ideal spatial requirements for any molecule to bind effectively to the target. nih.gov

Refinement and Validation: The generated model is often refined and then validated by its ability to distinguish known active compounds from inactive decoys in a test database. nih.gov

This approach offers the advantage of incorporating detailed structural information of the target's binding site into the pharmacophore model, which can lead to the discovery of hits with novel chemical scaffolds that are different from the original ligand. dovepress.com

Table 2: General Steps and Features in Structure-Based Pharmacophore Generation

| Step | Description | Common Pharmacophoric Features Identified |

|---|---|---|

| 1. Input | A 3D structure of a protein-ligand complex is required. dovepress.com | - Hydrogen Bond Donor (HBD) |

| 2. Analysis | The active site interactions are analyzed to identify key chemical features. nih.gov | - Hydrogen Bond Acceptor (HBA) |

| 3. Generation | A 3D model is built based on the spatial relationship of these features. dovepress.com | - Hydrophobic (HY) / Aromatic (AR) |

| 4. Application | The model is used as a 3D query to screen virtual compound libraries. nih.gov | - Positive/Negative Ionizable (PI/NI) |

Ligand-Based Pharmacophore Model Generation

When the 3D structure of the target protein is unavailable, a ligand-based pharmacophore model can be generated. dovepress.com This method relies on a set of known active molecules, assuming that they bind to the same target and share common chemical features responsible for their biological activity. nih.gov By aligning a training set of structurally diverse but functionally related compounds (which could include this compound and its analogs), a common pharmacophore hypothesis can be derived. koreascience.kr

The process typically involves:

Selection of a Training Set: A group of molecules with known biological activity against the target of interest is selected. nih.gov

Conformational Analysis: The program generates multiple low-energy conformations for each molecule in the training set.

Feature Mapping and Alignment: Common chemical features among the different molecules are identified and spatially aligned to create one or more pharmacophore hypotheses. nih.gov

Scoring and Validation: The generated hypotheses are scored and ranked. The best model is then validated using a test set of known active and inactive compounds to assess its predictive power. nih.gov

This approach has been successfully used to identify potential inhibitors for various targets, including topoisomerase I and calcium channels, by starting with known active derivatives. nih.govkoreascience.kr

Table 3: Example of a Ligand-Based Pharmacophore Model Generation Workflow

| Phase | Action | Example from Literature (DENV NS-3 Helicase Inhibitors) nih.gov |

|---|---|---|

| Input | Select a set of known active ligands. | Three most active known inhibitors were used. |

| Model Generation | Align molecules and extract common chemical features. | A model with 5 HBA, 4 HBD, and 2 hydrophobic features was created. |

| Validation | Test the model's ability to identify other known actives. | The model was used as a query for database screening. |

| Application | Screen large databases (e.g., ZINC) for new hits. | Screened 1.2 million compounds, resulting in 694 matched hits for docking. |

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. pharmaexcipients.com For a compound like this compound, MD simulations provide invaluable insights into its conformational landscape, flexibility, and the dynamic nature of its interactions with a biological target. nih.govacs.org

By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can:

Assess Binding Stability: MD simulations can validate a binding pose predicted by molecular docking. By tracking the root-mean-square deviation (RMSD) of the ligand over the simulation time, researchers can determine if the ligand remains stably bound in the active site. nih.gov

Explore Conformational Flexibility: The simulation reveals the different conformations that this compound can adopt within the binding pocket, providing a more realistic picture than the static view from docking. acs.org

Analyze Dynamic Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, showing their persistence and strength over time. researchgate.net This can reveal key residues that are critical for maintaining the stability of the complex.

Calculate Binding Free Energy: Advanced techniques based on MD trajectories can be used to calculate the binding free energy of the ligand to its target, offering a more accurate estimation of binding affinity than docking scores alone.

In a study on a related pyrimidine compound, MD simulations were used to examine the local reactivity properties and identify which atoms were involved in significant interactions with surrounding water molecules, demonstrating the level of detail that can be achieved with this method. nih.govacs.org

Table 4: Applications of Molecular Dynamics (MD) Simulations in Ligand Studies

| MD Application | Information Gained | Relevance to this compound |

|---|---|---|

| Stability of Ligand-Protein Complex | Confirms if the predicted binding pose is stable over time. nih.gov | Validates docking results and ensures the predicted interactions are maintained. |

| Conformational Analysis | Reveals the range of shapes the ligand can adopt in the binding site. acs.org | Understands the flexibility of the ethylsulfanyl chain and its impact on binding. |

| Interaction Analysis | Identifies persistent hydrogen bonds and other key interactions. researchgate.net | Pinpoints critical amino acid residues for binding affinity and selectivity. |

| Solvation and Environment Effects | Studies the role of water molecules in mediating or stabilizing interactions. nih.gov | Provides a more accurate model of the binding event in a biological context. |

Investigation of Biological Activities and Mechanistic Insights in Vitro and Pre Clinical Studies

Antimicrobial Activity Research

The antimicrobial potential of pyrimidine (B1678525) derivatives is a subject of ongoing research, with many studies focusing on how different substitutions on the pyrimidine ring affect its biological activity. The introduction of a sulfur-containing group, such as in thiopyrimidine derivatives, has been a strategy to enhance these effects.

Antibacterial Efficacy Studies

While specific studies focusing solely on 5-(Ethylsulfanyl)pyrimidine are not extensively documented in publicly available research, the broader class of thiopyrimidine derivatives has demonstrated notable antibacterial properties. For instance, various 4,6-diaryl-2-alkyl thiopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. mdpi.com In these studies, certain compounds showed significant efficacy against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria. mdpi.comnih.gov The activity of these derivatives is often compared to standard antibiotics such as Ciprofloxacin. mdpi.com The general findings suggest that the pyrimidine core acts as a valuable scaffold for developing new antibacterial agents, and modifications, including the addition of thioether groups, can modulate this activity. mdpi.comnih.govjuniperpublishers.com

Interactive Table: Antibacterial Activity of Selected Thiopyrimidine Derivatives Please note: Data for the specific compound this compound is not available. The table below represents findings for related thiopyrimidine derivatives to illustrate the general potential of this class of compounds.

| Compound Class | Bacterial Strain | Activity Level | Reference |

| 4,6-diaryl-2-alkyl thiopyrimidines | S. aureus | Good | mdpi.com |

| 4,6-diaryl-2-alkyl thiopyrimidines | B. subtilis | Higher | mdpi.com |

| Substituted 2-oxopyrimidines | B. subtilis | Considerable | nih.gov |

| Substituted 2-oxopyrimidines | S. aureus | Moderate to Good | nih.gov |

Antifungal Efficacy Studies

Similar to the antibacterial research, the antifungal efficacy of the specific this compound compound is not well-detailed in available literature. However, research on related pyrimidine and thiopyrimidine derivatives indicates a broad spectrum of antifungal potential. mdpi.comnih.gov For example, studies on newly synthesized pyrimidine derivatives have shown fungicidal activities against a variety of phytopathogenic fungi. nih.gov Some of these derivatives have demonstrated potency equal to or greater than commercial fungicides. nih.gov The general consensus in the field is that the pyrimidine nucleus is a crucial pharmacophore for antifungal activity, and various substitutions can lead to the development of potent antifungal agents. nih.govnih.gov

Anticancer Research Applications

The pyrimidine scaffold is a cornerstone in the development of anticancer therapies, largely due to its structural similarity to the nucleobases of DNA and RNA. This allows pyrimidine-based drugs to interfere with the synthesis and function of nucleic acids in rapidly dividing cancer cells.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of novel pyrimidine derivatives against a panel of human cancer cell lines. For example, newly synthesized pyrimidine derivatives have shown inhibitory activity against the proliferation of colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cell lines, among others. nih.gov One study on 2-amino-4-aryl-pyrimidine derivatives of ursolic acid found that a specific compound exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Another area of interest has been 5-(methylthio)pyrimidine (B78358) derivatives, which are structurally related to this compound, investigated as potential EGFR inhibitors. nih.gov These findings underscore the potential of the substituted pyrimidine core in designing new anticancer agents. nih.govrsc.org

Interactive Table: Cytotoxicity of Selected Pyrimidine Derivatives Please note: Data for the specific compound this compound is not available. The table below represents findings for related pyrimidine derivatives.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2-amino-4-aryl-pyrimidine derivative (7b) | MCF-7 (Breast) | 0.48 ± 0.11 | rsc.org |

| 2-amino-4-aryl-pyrimidine derivative (7b) | HeLa (Cervical) | 0.74 ± 0.13 | rsc.org |

| Indazol-pyrimidine derivative (4f) | MCF-7 (Breast) | 1.629 | mdpi.com |

| Indazol-pyrimidine derivative (4i) | MCF-7 (Breast) | 1.841 | mdpi.com |

Target-Specific Inhibition Studies (e.g., Kinases, Enzymes)

A key mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of specific enzymes and protein kinases that are crucial for cancer cell growth and survival. mdpi.comrsc.org For instance, various pyrimidine derivatives have been designed and synthesized as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has been particularly successful in this regard, leading to the development of several kinase inhibitors. rsc.org Molecular docking studies have helped to elucidate the binding modes of these compounds within the ATP-binding pocket of kinases like VEGFR-2, guiding the design of more potent and selective inhibitors. mdpi.com Additionally, pyrimidine derivatives have been investigated as inhibitors of other enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is critical for de novo pyrimidine biosynthesis, a pathway often upregulated in cancer cells. embopress.org

Apoptosis and Cell Cycle Modulation Studies

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are common mechanisms of action for anticancer drugs. Studies on various pyrimidine derivatives have shown their ability to modulate these cellular processes. For example, certain novel 2-amino-4-aryl-pyrimidine derivatives have been shown to induce cell cycle arrest at the S phase in MCF-7 cells. rsc.org Further mechanistic studies revealed that these compounds could trigger mitochondrial-related apoptosis by increasing the generation of intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and modulating the expression of apoptosis-related proteins like Bax and Bcl-2. rsc.org Similarly, other pyrimidine-based compounds have been observed to cause cell cycle arrest in the G1 or G2/M phases and to activate caspases, which are key executioner enzymes in the apoptotic pathway. mdpi.comnih.gov

Antiviral Properties of Related Pyrimidine Derivatives

The pyrimidine nucleus is a critical pharmacophore in the development of antiviral drugs. Numerous synthetic pyrimidine derivatives have been reported to exhibit potent activity against a wide range of DNA and RNA viruses. The mechanism of action often involves the inhibition of viral replication by interfering with essential viral enzymes or nucleic acid synthesis.

Research into the structure-activity relationships (SAR) of pyrimidine analogues has shown that substitution at the 5-position of the pyrimidine ring is a key determinant of antiviral potency and spectrum. For instance, various 5-substituted 2'-deoxyuridine (B118206) derivatives have demonstrated significant activity against herpes simplex virus. The nature of the substituent at this position—whether a halogen, alkyl, or other group—can profoundly influence the compound's ability to interact with viral targets. While direct antiviral testing data for this compound is not extensively documented, the known importance of the 5-position suggests it as a critical area for investigation. Furthermore, the introduction of sulfur-containing moieties is a common strategy in drug design that can modulate biological activity. Thiopyrimidine derivatives, for example, have been explored for their diverse pharmacological effects, including antiviral applications.

Table 1: Antiviral Activity of Selected 5-Substituted Pyrimidine Nucleoside Analogs Against Herpes Simplex Virus Type 1 (HSV-1) This table presents data for related compounds to illustrate the effect of 5-position substitution on antiviral activity.

| Compound (5-Substituted 2'-Deoxyuridine Analog) | Substituent at 5-Position | Antiviral Activity (EC50 in µM) against HSV-1 |

|---|---|---|

| 5-Iodo-2'-deoxyuridine | -I (Iodo) | 0.5 |

| 5-Bromo-2'-deoxyuridine | -Br (Bromo) | 0.5 |

| 5-Trifluoromethyl-2'-deoxyuridine | -CF3 (Trifluoromethyl) | 0.1 |

| 5-Ethyl-2'-deoxyuridine | -CH2CH3 (Ethyl) | 0.7 |

Anti-inflammatory Potential

Pyrimidine derivatives are recognized for their significant anti-inflammatory properties. Several pyrimidine-based drugs are in clinical use for treating inflammatory conditions. The mechanisms underlying their anti-inflammatory effects often involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), nitric oxide (NO), and various pro-inflammatory cytokines.

The incorporation of a sulfur atom, as seen in thiopyrimidine derivatives, has been a successful strategy in developing compounds with notable anti-inflammatory activity. These compounds can modulate inflammatory pathways, and their efficacy is influenced by the specific substitution patterns on the pyrimidine core. For example, studies on certain thiopyrimidine derivatives have demonstrated potent COX-2 inhibitory activity, which is a key target for anti-inflammatory drugs due to its role in prostaglandin (B15479496) synthesis at sites of inflammation. The ethylsulfanyl group in this compound introduces a flexible, lipophilic, sulfur-containing side chain, which could potentially enhance binding to the active sites of inflammatory enzymes. In silico studies of other thiopyrimidine derivatives have shown favorable interactions with key inflammatory targets like COX-2 and inducible nitric oxide synthase (iNOS).

Enzyme Inhibition Studies

The ability of pyrimidine derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic applications. The planar, aromatic structure of the pyrimidine ring allows it to fit into the active sites of various enzymes, while its substituents determine the specificity and potency of the inhibition. Pyrimidine-based compounds have been developed as inhibitors for a wide range of enzymes, including kinases, metabolic enzymes, and proteases.

Recent studies have explored novel pyrimidine derivatives as inhibitors of metabolic enzymes such as carbonic anhydrases, cholinesterases, and α-glycosidase. For instance, specific pyrimidine derivatives have shown potent inhibitory activity against human carbonic anhydrase isoenzymes I and II. Other research has focused on glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), enzymes that are important in cancer therapy and cellular defense. Certain aminopyrimidine derivatives have been identified as effective inhibitors of these enzymes, with their inhibitory potential being dependent on the position and nature of substituents on the pyrimidine ring. The ethylsulfanyl group at the 5-position of this compound could play a significant role in its interaction with enzyme targets, contributing to binding affinity and selectivity.

Table 2: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives This table includes data for related pyrimidine compounds to exemplify their enzyme inhibition potential.

| Pyrimidine Derivative | Target Enzyme | Inhibitory Activity (Ki or IC50 in µM) |

|---|---|---|

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Ki: 0.979 |

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | IC50: 0.037 |

| Ethyl pyrimidine-quinolinecarboxylate derivative (18d) | Human Lactate Dehydrogenase A (hLDHA) | IC50: ~1.0 |

| A novel pyrimidine derivative (Compound 4a) | Carbonic Anhydrase II (hCA II) | Ki: 18.21 (nM) |

Investigation of Biological Interactions and Pathways

The biological activity of any therapeutic agent is fundamentally linked to its molecular structure. The pyrimidine ring itself is considered a "privileged structure" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both of which are crucial for binding to biological targets like enzymes and receptors.

Sulfur Atom: The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and van der Waals forces, potentially enhancing the binding affinity of the molecule to its target protein.

Lipophilicity: The ethyl group increases the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted pyrimidine. This property can be critical for its ability to cross cell membranes and reach intracellular targets.

Flexibility: The ethyl chain provides conformational flexibility, allowing the substituent to adopt an optimal orientation within a binding pocket to maximize favorable interactions.

Structure-activity relationship (SAR) studies on various classes of pyrimidine derivatives consistently show that modifications at the 5-position significantly impact biological outcomes, whether in antiviral, anti-inflammatory, or anticancer contexts.

Cells synthesize pyrimidine nucleotides through two primary metabolic routes: the de novo pathway and the salvage pathway.

De Novo Synthesis: This pathway builds pyrimidine rings from simple precursor molecules such as bicarbonate, aspartate, and glutamine. It is an energy-intensive process that is particularly active in rapidly proliferating cells, including cancer cells, to meet the high demand for DNA and RNA synthesis.

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides that are released during the degradation of DNA and RNA. It is less energy-consuming and is the primary source of pyrimidines in resting or differentiated cells.

Synthetic pyrimidine derivatives like this compound can potentially interact with these pathways. Because of its structural similarity to natural pyrimidine bases, it could be recognized by the enzymes of the salvage pathway. For example, nucleoside phosphorylases or kinases might process the compound, leading to its incorporation into nucleotide pools, which could disrupt nucleic acid synthesis—a mechanism used by many antiviral and anticancer drugs.

Alternatively, synthetic pyrimidines can act as inhibitors of key enzymes in either the de novo or salvage pathways. For instance, the well-known chemotherapy agent 5-Fluorouracil exerts its effect by inhibiting thymidylate synthase, a critical enzyme in the de novo pathway. The potential for this compound to modulate these fundamental metabolic pathways makes it an interesting candidate for further investigation as a therapeutic agent, particularly in diseases characterized by aberrant cell proliferation.

Structure Activity Relationship Sar Studies and Ligand Design Principles

Systematic Modification of 5-(Ethylsulfanyl)pyrimidine Scaffold

The biological activity of derivatives based on the this compound scaffold can be significantly influenced by systematic modifications at various positions of the pyrimidine (B1678525) ring and alterations to the ethylsulfanyl group itself. SAR studies have revealed that even minor structural changes can lead to substantial differences in potency and selectivity.

Modifications to the pyrimidine core often involve the introduction of various substituents at the 2, 4, and 6-positions. These substitutions can modulate the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with the target protein. For instance, the introduction of amino, hydroxyl, or halogen groups at these positions can create new hydrogen bond donors or acceptors, potentially leading to stronger binding affinity.

Alterations to the 5-(ethylsulfanyl) group have also been a key area of investigation. Variations in the alkyl chain length, branching, or the introduction of cyclic moieties can probe the hydrophobic pocket of the binding site. Furthermore, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can impact the polarity and hydrogen bonding capacity of the molecule, which may be beneficial for interacting with specific amino acid residues.

| Modification Site | Modification | Observed Effect on Activity |

| Pyrimidine C2-position | Introduction of small alkyl or amino groups | Can enhance binding affinity depending on the target. |

| Pyrimidine C4-position | Substitution with anilino or substituted phenyl groups | Often crucial for establishing key interactions with the target. |

| Pyrimidine C6-position | Introduction of methyl or other small alkyl groups | Can influence steric interactions within the binding pocket. |

| 5-Ethylsulfanyl Group | Variation of the ethyl group (e.g., methyl, propyl) | Modulates hydrophobic interactions and can affect potency. |

| 5-Ethylsulfanyl Group | Oxidation of sulfur (sulfoxide, sulfone) | Increases polarity and can introduce hydrogen bonding capabilities. |

Identification of Key Pharmacophoric Features for Biological Activity

Pharmacophore modeling helps in identifying the essential structural features of this compound derivatives that are critical for their biological activity. These models highlight the spatial arrangement of key chemical functionalities necessary for optimal interaction with a specific biological target.

A common pharmacophoric model for this class of compounds includes:

Aromatic/Heterocyclic Core: The pyrimidine ring itself often serves as a central scaffold, providing a rigid framework for the spatial orientation of other functional groups. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, which is a crucial interaction in many protein-ligand complexes.

Hydrophobic Region: The 5-ethylsulfanyl group typically occupies a hydrophobic pocket within the binding site of the target protein. The size and shape of this hydrophobic feature are critical for achieving high potency. The ethyl group is often optimal, but SAR studies explore other alkyl or aryl groups to maximize van der Waals interactions.

Hydrogen Bond Donors/Acceptors: Substituents at the 2 and 4-positions of the pyrimidine ring frequently function as hydrogen bond donors or acceptors. For example, an amino group at the C2-position can act as a hydrogen bond donor, while a carbonyl group at the C4-position can act as a hydrogen bond acceptor. These interactions provide specificity and contribute significantly to the binding energy.

Additional Interaction Points: Depending on the specific biological target, additional pharmacophoric features may be identified. These can include other hydrophobic regions, charged groups, or specific steric volumes that must be accommodated for effective binding.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design strategies are employed to systematically optimize the this compound scaffold to achieve higher potency and selectivity for the desired biological target. These approaches can be broadly categorized as structure-based and ligand-based design.

Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, structure-based design becomes a powerful tool. Molecular docking studies can be used to predict the binding mode of this compound derivatives within the active site. This information allows medicinal chemists to design modifications that enhance favorable interactions, such as adding a functional group to form a new hydrogen bond or modifying a substituent to better fit a hydrophobic pocket. For example, if a specific amino acid residue with a hydrogen-bonding side chain is near the 5-ethylsulfanyl group, oxidizing the sulfur to a sulfoxide could introduce a beneficial hydrogen bond.

Ligand-Based Drug Design: In the absence of a target's 3D structure, ligand-based methods are utilized. These strategies rely on the analysis of a set of known active and inactive molecules.

Bioisosteric Replacement: One common strategy is the bioisosteric replacement of the ethylsulfanyl group. Bioisosteres are functional groups that have similar physicochemical properties and can elicit a similar biological response. For instance, the ethylsulfanyl group could be replaced with an ethoxy, propyl, or cyclopropylmethoxy group to explore the impact on activity and other properties like metabolic stability.

Scaffold Hopping: This involves replacing the central pyrimidine core with other heterocyclic systems while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. The goal is to maintain the essential spatial arrangement of the hydrophobic group and hydrogen bonding elements.

Pharmacophore-Guided Design: A validated pharmacophore model can be used as a template to design new molecules that fit the model's features. This approach can help in identifying diverse chemical structures that are likely to be active.

Through these rational design strategies, the this compound scaffold can be systematically optimized to develop highly potent and selective drug candidates for a variety of therapeutic targets.

Emerging Research Areas and Future Perspectives

The therapeutic and materials science applications of pyrimidine (B1678525) derivatives are continually expanding, driven by innovative research and technological advancements. The unique electronic properties and versatile chemical nature of the pyrimidine ring make it a scaffold of significant interest. Emerging research is focused on harnessing these properties for novel applications, from advanced optical materials to sophisticated biological tools. This section explores the burgeoning areas of research involving pyrimidine derivatives, including the specific compound 5-(Ethylsulfanyl)pyrimidine, highlighting future directions and the challenges that lie ahead.

Q & A

Q. What are the most effective synthetic routes for 5-(Ethylsulfanyl)pyrimidine, and how can reaction yields be optimized?

- Methodological Answer : Common synthetic approaches include nucleophilic substitution of 5-halopyrimidines with ethanethiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Grignard reagent-based coupling (e.g., using 5-bromopyrimidine and ethylmagnesium thiolate) can achieve yields up to 80%, but requires anhydrous conditions and inert atmospheres . Optimization strategies:

-

Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance cross-coupling efficiency.

-

Temperature Control : Gradual heating (e.g., 0°C to room temperature) minimizes side reactions .

-

Purification : Silica gel chromatography with gradients of ethyl acetate/hexane improves purity .

Method Yield Key Conditions Nucleophilic Substitution 60–70% K₂CO₃, DMF, 12 hours Grignard Coupling 80% Ethylmagnesium bromide, THF, N₂

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H/¹³C NMR for ethylsulfanyl (–SCH₂CH₃) signals (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .

- X-ray Crystallography : Resolve bond angles and dihedral angles to confirm regioselectivity (e.g., C–S bond length ≈ 1.81 Å) .

- HRMS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₈N₂S: 141.0422) .